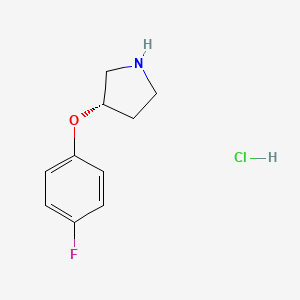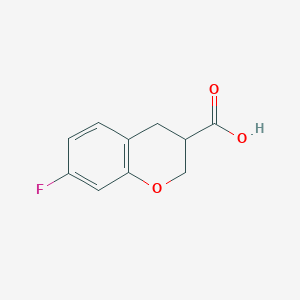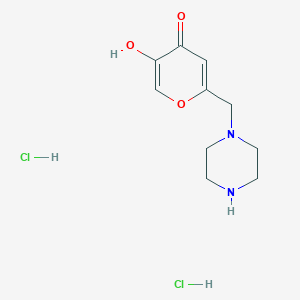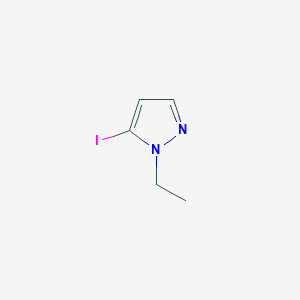![molecular formula C14H15N5O2 B1449807 2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one CAS No. 1207000-54-1](/img/structure/B1449807.png)
2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one
Vue d'ensemble
Description
The compound “2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one” is a chemical compound with the molecular formula C14H15N5O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H15N5O2/c1-2-4-9-7-13(20)17-14(16-9)19-12(15)8-10(18-19)11-5-3-6-21-11/h3,5-8H,2,4,15H2,1H3,(H,16,17,20) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 285.31 . It is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available data.Applications De Recherche Scientifique
Antimicrobial Applications : Compounds similar in structure have been synthesized and evaluated for their antimicrobial properties. For instance, Altalbawy (2013) synthesized novel bis-α,β-unsaturated ketones and other derivatives, which were then evaluated for antimicrobial effectiveness Altalbawy (2013).
Antibacterial Properties : Similar structures have been synthesized and tested for antibacterial activity against various Gram-positive and Gram-negative bacteria. Holla, Udupa, and Sridhar (1989) investigated the antibacterial properties of nitrofuran derivatives, highlighting the potential of such compounds in medicinal chemistry Holla, Udupa, & Sridhar (1989).
Synthesis of Medicinal Molecules : The synthesis of pyrrolidin-2-ones and their derivatives, which include similar structures, is of great importance for the creation of new medicinal molecules with improved biological activity. This was demonstrated by Rubtsova et al. (2020) in their research on the synthesis of various pyrrolidin-2-ones Rubtsova et al. (2020).
Antioxidant and Antimicrobial Activity : A study by Bonacorso et al. (2015) on the synthesis of novel pyridines revealed significant antioxidant and antimicrobial activities, suggesting potential pharmaceutical applications for similar compounds Bonacorso et al. (2015).
Potential Anti-tubercular Activity : Erkin et al. (2021) studied a series of pyrazol-3-ones, showing moderate anti-tubercular activity, indicating the potential of similar structures in tuberculosis treatment Erkin et al. (2021).
Cholinesterase Inhibitors : Temel, Altıntop, and Özdemir (2018) synthesized new thiazolyl-pyrazoline derivatives and investigated their effects as cholinesterase inhibitors, highlighting their potential use in treating conditions like Alzheimer's disease Temel, Altıntop, & Özdemir (2018).
Propriétés
IUPAC Name |
2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-2-4-9-7-13(20)17-14(16-9)19-12(15)8-10(18-19)11-5-3-6-21-11/h3,5-8H,2,4,15H2,1H3,(H,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEYGGYDACPKDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1449724.png)
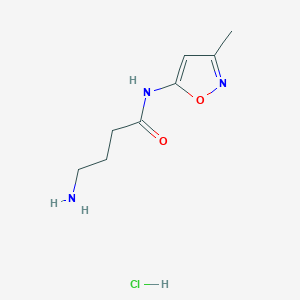



![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate](/img/structure/B1449735.png)
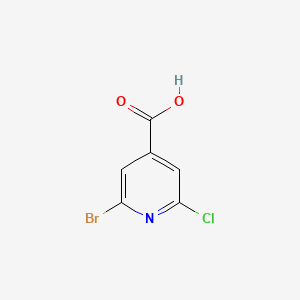
![(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(tert-butoxycarbonyl)amide](/img/structure/B1449741.png)
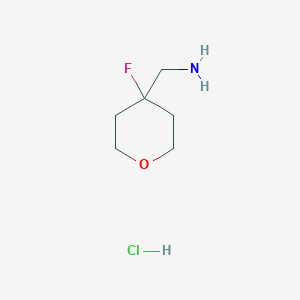
![8-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1449743.png)
